molecular formula C20H14O2 B196087 trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol CAS No. 37571-88-3

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

Cat. No.: B196087
CAS No.: 37571-88-3
M. Wt: 286.3 g/mol
InChI Key: OYOQHRXJXXTZII-PMACEKPBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol typically involves the reduction of benzo[a]pyrene. One common method includes the use of catalytic hydrogenation, where benzo[a]pyrene is treated with hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves stringent quality control measures to ensure the purity and consistency of the compound .

Comparison with Similar Compounds

Uniqueness: trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol is unique due to its specific dihydrodiol structure, which influences its chemical reactivity and interactions with biological systems. Its distinct properties make it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis .

Properties

CAS No.

37571-88-3

Molecular Formula

C20H14O2

Molecular Weight

286.3 g/mol

IUPAC Name

(4S,5S)-4,5-dihydrobenzo[a]pyrene-4,5-diol

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m0/s1

InChI Key

OYOQHRXJXXTZII-PMACEKPBSA-N

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)[C@@H]([C@H](C5=CC=CC(=C54)C=C3)O)O

SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

(4R,5R)-rel-4,5-Dihydrobenzo[a]pyrene-4,5-diol;  trans-4,5-Dihydrobenzo[a]pyrene-4,5-diol;  (±)-Benzo[a]pyrene-trans-4,5-dihydrodiol;  4,5-Dihydrobenzo[a]pyrene-4,5-trans-(e,e)-diol;  Benzo[a]pyrene-trans-4,5-dihydrodiol;  trans-4,5-Dihydro-4,5-dihydroxybenzo[a]pyrene;  trans-4,5-Dihydrodiolbenzo[a]pyrene;  trans-4,5-Dihydroxy-4,5-dihydrobenzo[a]pyrene; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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